molecular formula C7H4ClNO2 B1315834 2-Chloro-pyridine-3,5-dicarbaldehyde CAS No. 129216-07-5

2-Chloro-pyridine-3,5-dicarbaldehyde

Cat. No. B1315834
CAS RN: 129216-07-5
M. Wt: 169.56 g/mol
InChI Key: QSLGTPPMJGXGBU-UHFFFAOYSA-N
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Description

“2-Chloro-pyridine-3,5-dicarbaldehyde” is a chemical compound with the molecular formula C7H4ClNO2 . It has been used in the preparation of new compounds derived from reactions of pyridine-3,5-dicarboxylic acid .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the chlorination of 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . Another method involves the reaction of pyridine-3,5-dicarboxylic acid with thionyl chloride under a nitrogen atmosphere .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a chlorine atom at the 2-position and aldehyde groups at the 3 and 5 positions . The molecular weight of the compound is 169.57 .


Physical And Chemical Properties Analysis

“this compound” has a melting point of 70-71 °C and a predicted boiling point of 321.1±42.0 °C. Its predicted density is 1.437±0.06 g/cm3 .

Scientific Research Applications

Regioselectivity in Polyfunctionalised Pyrroles

The study by Zaytsev et al. (2005) discusses the regioselective reactions of polyfunctionalised pyrroles with secondary amines, specifically highlighting the condensation of 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde with secondary amines. This reaction yields methylene-substituted pyrroles, indicating the versatility of chloro-pyridine-dicarbaldehydes in synthesizing polyfunctionalized pyrroles with potential applications in material science and pharmaceutical chemistry Zaytsev, A., Anderson, R. J., Meth–Cohn, O., & Groundwater, P. (2005). Tetrahedron.

Synthesis of Heterocyclic Chalcones

Quiroga et al. (2010) elaborated on the synthesis of novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via Vilsmeier–Haack reaction. This synthetic route demonstrates the application of chloro-pyridine-dicarbaldehyde derivatives in the preparation of heterocyclic chalcones, showcasing their significance in creating complex organic molecules with potential for various industrial and research applications Quiroga, J., Díaz, Y., Insuasty, B., Abonía, R., Nogueras, M., & Cobo, J. (2010). Tetrahedron Letters.

Catalysis and Coordination Chemistry

The research by Lobana et al. (2008) on the synthesis of CuII-RuII-CuII trinuclear complexes via redox reaction of copper(I) across thiosemicarbazones coordinated to ruthenium(II) highlights an advanced application of pyridine-carbaldehydes in catalysis and coordination chemistry. This study underlines the compound's role in the formation of complex metallo-organic structures, which are crucial for understanding redox reactions and designing catalytic systems Lobana, T., Bawa, G., & Butcher, R. (2008). Inorganic Chemistry.

Green Synthesis and Antimicrobial Activities

Prathipati, J., & Sanasi, P. (2022) conducted a study on the one-pot green synthesis of pyridine-2-carbaldehyde-based chalcones under solvent-free conditions using mesoporous MCM-41 materials. This research not only demonstrates the chemical's utility in environmentally friendly synthesis methods but also its role in producing compounds with significant antimicrobial activities, suggesting its importance in developing new antimicrobial agents Prathipati, J., & Sanasi, P. (2022). Asian Journal of Chemistry.

properties

IUPAC Name

2-chloropyridine-3,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-7-6(4-11)1-5(3-10)2-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLGTPPMJGXGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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